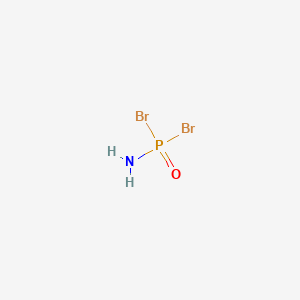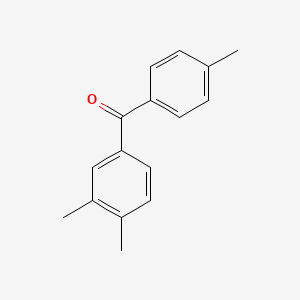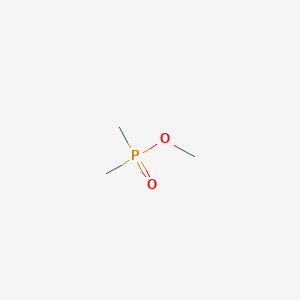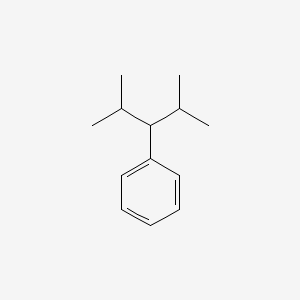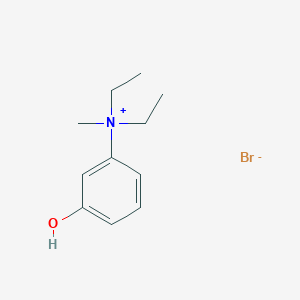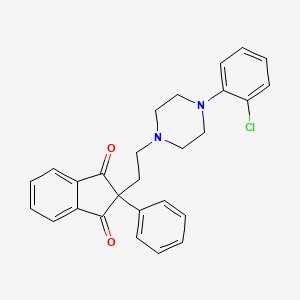
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluorobutyrophenone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a piperazine ring, a fluorobutyrophenone moiety, and an ethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Ethoxyphenethyl Group: The ethoxyphenethyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with beta-ethoxyphenethyl chloride.
Formation of the Fluorobutyrophenone Moiety: The fluorobutyrophenone moiety is synthesized by reacting 4-fluorobutyrophenone with a suitable halogenating agent.
Final Coupling Reaction: The final step involves coupling the ethoxyphenethyl-piperazine intermediate with the fluorobutyrophenone moiety under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its effects on neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
Phenethylamine: A natural monoamine alkaloid and trace amine, acting as a central nervous system stimulant.
Uniqueness
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring, fluorobutyrophenone moiety, and ethoxyphenethyl group makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
21230-80-8 |
|---|---|
Molecular Formula |
C24H33Cl2FN2O2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O2.2ClH/c1-2-29-24(19-20-7-4-3-5-8-20)27-17-15-26(16-18-27)14-6-9-23(28)21-10-12-22(25)13-11-21;;/h3-5,7-8,10-13,24H,2,6,9,14-19H2,1H3;2*1H |
InChI Key |
SONKSOWDZRUXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



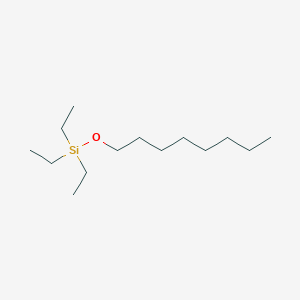
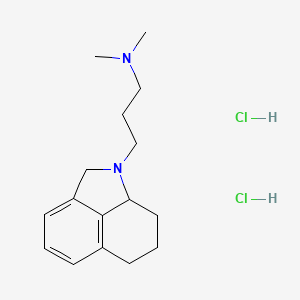
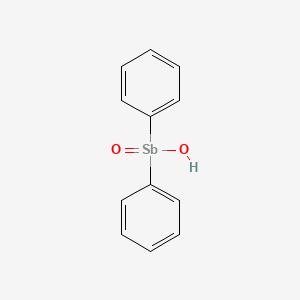
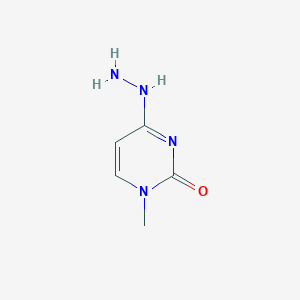
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

